2'-Deoxyadenosine-5'-monophosphoric aci&
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Overview
Description
2’-Deoxyadenosine-5’-monophosphoric acid is a deoxyribonucleotide found in DNA. It is a derivative of adenosine monophosphate (AMP) and plays a crucial role in various biological processes, particularly in DNA synthesis and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxyadenosine-5’-monophosphoric acid can be synthesized through several methods. One common approach involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine .
Industrial Production Methods
In industrial settings, the compound is often produced through enzymatic methods, where enzymes like deoxynucleotide kinases catalyze the phosphorylation of 2’-deoxyadenosine. This method is preferred due to its higher specificity and yield .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-monophosphoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-deoxyadenosine-5’-diphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can participate in substitution reactions.
Major Products
Oxidation: 2’-Deoxyadenosine-5’-diphosphate.
Reduction: Reduced forms of the nucleotide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Deoxyadenosine-5’-monophosphoric acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: It plays a vital role in DNA synthesis and repair, making it essential for studies on genetic replication and mutation.
Medicine: It is used in the development of antiviral and anticancer therapies, particularly in the design of nucleotide analogs.
Industry: It is employed in the production of DNA-based sensors and diagnostic tools.
Mechanism of Action
2’-Deoxyadenosine-5’-monophosphoric acid exerts its effects primarily through its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is crucial for maintaining the integrity and fidelity of the genetic code .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyguanosine-5’-monophosphate
- 2’-Deoxycytidine-5’-monophosphate
- 2’-Deoxythymidine-5’-monophosphate
Uniqueness
2’-Deoxyadenosine-5’-monophosphoric acid is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with thymine during DNA replication, ensuring the accurate transmission of genetic information .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMAPZSBBNPXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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